4-Chloro-1,7-naphthyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloro-1,7-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H,(H2,10,12) |
InChI Key |
YWSUQTJZPLOJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=N2)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 1,7 Naphthyridin 2 Amine and Its Analogs
Convergent and Divergent Synthetic Pathways to the 1,7-Naphthyridine (B1217170) Core
The construction of the fundamental 1,7-naphthyridine ring system can be achieved through several established synthetic strategies. These methods can be broadly categorized as convergent, where two pre-functionalized rings are joined, or divergent, where a single precursor is elaborated to build the second ring.
One of the most classic and versatile methods is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. The selection of a 3-aminopyridine (B143674) precursor specifically directs the cyclization to form the 1,7-naphthyridine skeleton.
Another prominent strategy is the Skraup synthesis , a reaction that constructs a quinoline (B57606) ring by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. A variation of this, the Skraup-Doebner-von Miller reaction, can be adapted for naphthyridine synthesis by using an aminopyridine as the starting material. For instance, the reaction of 3-aminopyridine derivatives with α,β-unsaturated aldehydes or ketones under acidic conditions yields the 1,7-naphthyridine core. nih.gov
More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to construct the bicyclic system. These pathways may involve intramolecular cyclization of appropriately substituted pyridine (B92270) precursors.
| Synthesis Name | Precursors | Reagent/Conditions | Description |
| Friedländer Synthesis | 3-Aminopyridine derivative, β-Ketoester | Acid or Base Catalyst | Condensation followed by cyclization to form the pyridone ring of the naphthyridine. |
| Skraup Synthesis | 3-Aminopyridine derivative, Glycerol | Sulfuric Acid, Oxidizing Agent | Forms the second pyridine ring onto the initial pyridine precursor. |
| Cross-Coupling/Cyclization | Halogenated Pyridine, Alkyne/Alkene | Palladium or Copper Catalyst | Stille or Sonogashira coupling followed by an intramolecular cyclization step. |
Strategic Precursor Selection and Chemical Transformations for Regioselective Functionalization at Specific Positions
Achieving the specific substitution pattern of 4-Chloro-1,7-naphthyridin-2-amine (B6182977) hinges on the strategic and regioselective introduction of the chloro and amino functionalities. The inherent electronic properties of the 1,7-naphthyridine ring dictate the reactivity of each position, which can be exploited or modulated through carefully chosen precursors and reaction conditions. The use of organometallic intermediates, particularly those involving magnesium or zinc, facilitated by bases like 2,2,6,6-tetramethylpiperidyl (TMP), allows for directed metalation at specific sites, enabling subsequent functionalization. researchgate.netuni-muenchen.de
A plausible and efficient synthesis for this compound involves a multi-step sequence that controls the introduction of each functional group.
Formation of a Naphthyridinone Precursor: The synthesis often commences with the construction of a 1,7-naphthyridin-4(1H)-one intermediate. This is typically achieved via a cyclization reaction, such as the condensation of a 3-aminopyridine derivative with malonic acid esters or their equivalents.
Chlorination at the C4 Position: The crucial chlorination step is performed on the 1,7-naphthyridin-4(1H)-one precursor. A standard and effective method for this transformation is treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often at elevated temperatures. This reaction converts the pyridone tautomer into the aromatic 4-chloro-1,7-naphthyridine (B155622) in good yield.
Amination at the C2 Position: The final step is the introduction of the amino group at the C2 position. The 1,7-naphthyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The Chichibabin reaction, which involves treating the heterocycle with potassium amide (KNH₂) in liquid ammonia (B1221849), can introduce an amino group at electron-deficient positions like C2. wur.nl Studies on 1,7-naphthyridine have shown that initial amide attack occurs at the C2 and C-8 positions. wur.nl By controlling the reaction conditions, the desired 2-amino isomer can be favored.
An alternative to the Chichibabin reaction is the nucleophilic aromatic substitution (SNAr) of a leaving group at the C2 position, although this requires the synthesis of a 2,4-dihalo-1,7-naphthyridine precursor.
Synthetic Scheme Overview: Starting Material -> 1,7-Naphthyridin-4(1H)-one -> 4-Chloro-1,7-naphthyridine -> this compound
Beyond classical methods, modern synthetic chemistry offers more sophisticated protocols for amination and halogenation that provide greater efficiency and functional group tolerance.
Amination: Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , have become a powerful tool for forming C-N bonds. This method would involve reacting a 2-halo-4-chloro-1,7-naphthyridine intermediate with an ammonia surrogate or a protected amine in the presence of a palladium or copper catalyst and a suitable ligand. This approach offers broad substrate scope and milder reaction conditions compared to classical nucleophilic substitution.
Direct C-H amination is an emerging strategy that avoids the need for a pre-installed halogen leaving group, offering a more atom-economical route.
Halogenation: While phosphorus oxychloride remains a common reagent for converting hydroxynaphthyridines to their chloro-derivatives, concerns about its harshness have led to the development of milder alternatives. Reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also achieve this transformation, sometimes at lower temperatures.
| Protocol | Reagent System | Position Targeted | Key Advantages |
| Chichibabin Amination | KNH₂ / liquid NH₃ | C2 / C8 | Direct amination of the heterocycle without a leaving group. wur.nl |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, Ligand, Base | C2 (from 2-halo precursor) | Mild conditions, high functional group tolerance. |
| Vilsmeier-Haack Halogenation | (COCl)₂ or SOCl₂, DMF | C4 (from 4-one precursor) | Milder than POCl₃, good for sensitive substrates. |
Optimization of Reaction Conditions and Process Efficiency in Laboratory Scale Synthesis
Maximizing the yield and purity of this compound on a laboratory scale requires careful optimization of several reaction parameters. For the key chlorination and amination steps, systematic adjustments can lead to significant improvements in process efficiency.
In the chlorination of 1,7-naphthyridin-4(1H)-one, reaction time and temperature are critical. Heating with POCl₃ at 95°C for 90 minutes has been reported to yield 60% of the 4-chloro product. Extending the reaction time may lead to decomposition, while lower temperatures could result in incomplete conversion.
For the amination step, the choice of base, solvent, and temperature is paramount. In nucleophilic substitution reactions, the use of a non-nucleophilic base is essential to prevent competitive side reactions. The stoichiometry of the reagents must also be precisely controlled to avoid over-reaction or the formation of undesired byproducts. beilstein-journals.org Purification methods, such as recrystallization or sublimation, are vital for obtaining the final product with high purity.
| Parameter | Factor to Optimize | Typical Conditions/Observations |
| Temperature | Controls reaction rate vs. side reactions. | Chlorination: ~95°C; Amination: -40°C to 10°C. wur.nl |
| Solvent | Affects solubility and reactivity. | Aprotic solvents (e.g., DMF, Dioxane) for coupling; Liquid NH₃ for Chichibabin. wur.nlbeilstein-journals.org |
| Reagent Stoichiometry | Influences conversion and byproduct formation. | Using a slight excess of the aminating agent can drive the reaction to completion. |
| Purification | Determines final product purity. | Recrystallization from solvents like cyclohexane (B81311) or column chromatography. |
Derivatization and Functionalization Strategies of this compound
The 2-amino group of this compound is a prime site for further functionalization, allowing for the synthesis of a diverse library of analogs. The nucleophilicity of this primary amine enables reactions with a wide range of electrophiles.
N-Acylation: The 2-amino group readily undergoes acylation when treated with acid chlorides, acid anhydrides, or by coupling with carboxylic acids. For example, the reaction of a similar compound, 2-amino-7-chloro-1,8-naphthyridine, with 4-thiazolecarboxylic acid in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) yields the corresponding N-acyl derivative (an amide). prepchem.com This reaction is typically high-yielding and provides a stable amide bond.
N-Alkylation: N-alkylation of the 2-amino group can be achieved by reaction with alkyl halides or other alkylating agents in the presence of a base. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The use of stoichiometric amounts of the alkylating agent and careful selection of the base (e.g., K₂CO₃, NaH) and reaction conditions are necessary to favor the desired mono-alkylated product. beilstein-journals.org In some cases, reductive amination, involving the reaction of the amine with an aldehyde or ketone followed by reduction, can be a more controlled method for synthesizing N-alkyl derivatives.
| Reaction Type | Electrophile | Reagent/Conditions | Product |
| N-Acylation | Acid Chloride (R-COCl) | Pyridine or Et₃N, CH₂Cl₂ | N-(4-chloro-1,7-naphthyridin-2-yl)amide |
| N-Acylation | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., CDI, HATU), Base | N-(4-chloro-1,7-naphthyridin-2-yl)amide prepchem.com |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), DMF | 4-chloro-N-alkyl-1,7-naphthyridin-2-amine beilstein-journals.org |
| Reductive Amination | Aldehyde (R-CHO) | Reducing Agent (e.g., NaBH₃CN) | 4-chloro-N-alkyl-1,7-naphthyridin-2-amine |
Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Halogen Site
The chlorine atom at the C4 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in creating a diverse library of substituted naphthyridine derivatives.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboranes. libretexts.org This reaction is catalyzed by a palladium complex and requires a base. In the context of this compound, the Suzuki-Miyaura reaction would involve coupling with a suitable boronic acid or boronic ester to introduce a variety of aryl or heteroaryl substituents at the C4 position. The general catalytic cycle involves the oxidative addition of the chloro-naphthyridine to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific examples for this compound are not abundant in cited literature, studies on analogous 4-chloroquinolines demonstrate the feasibility and utility of this reaction. For instance, the coupling of 4-chloroquinolines with various boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) has been reported. researchgate.net
The Heck reaction provides a method for the arylation or vinylation of alkenes using an unsaturated halide or triflate. wikipedia.org This palladium-catalyzed reaction involves the reaction of a compound like this compound with an alkene in the presence of a base. organic-chemistry.org The mechanism proceeds through oxidative addition of the aryl chloride to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene product. libretexts.org This reaction is particularly useful for introducing alkenyl groups at the C4 position of the naphthyridine ring. The efficiency and outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org
The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. For this compound, this reaction would enable the introduction of various alkynyl moieties at the C4 position, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org While the coupling of chloroarenes can be more challenging, successful Sonogashira reactions with activated chloro-heterocycles have been reported. For example, the Sonogashira cross-coupling of 4-chloro-2-trichloromethylquinazoline with phenylacetylene (B144264) has been achieved, albeit with the potential for side reactions, highlighting the importance of optimizing reaction conditions.
Below is a representative data table illustrating typical conditions for these coupling reactions based on analogous heterocyclic systems.
| Coupling Reaction | Aryl Halide Analog | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| Heck | 4-Chloroquinoline | Styrene | Pd(OAc)₂ | Et₃N | DMF | 78 |
| Sonogashira | 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(OAc)₂/CuI | Cs₂CO₃ | DMF | Low to moderate |
Electrophilic and Nucleophilic Substitutions on the Naphthyridine Ring System
The inherent electronic properties of the 1,7-naphthyridine ring system govern its reactivity towards electrophilic and nucleophilic reagents. The presence of two nitrogen atoms in the bicyclic structure significantly influences the electron density and, consequently, the positions susceptible to substitution.
Electrophilic Aromatic Substitution (SEAr):
The pyridine ring, and by extension the naphthyridine system, is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org The electronegative nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, halogenation), the nitrogen atoms can be protonated, further deactivating the ring. wikipedia.org As a result, direct electrophilic substitution on the this compound ring is challenging and may require harsh conditions. When such reactions do occur on naphthyridine systems, they often proceed at positions less deactivated by the nitrogen atoms. An alternative strategy to achieve functionalization via electrophilic attack is to first perform an N-oxidation of the pyridine ring, which can activate the ring towards substitution. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr):
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by a good leaving group like the chlorine atom at C4 of this compound. The chlorine at the 4-position is readily displaced by a variety of nucleophiles.
Key nucleophilic substitution reactions include:
Aminolysis: Reaction with primary or secondary amines, such as morpholine, in a suitable solvent like ethanol (B145695) under reflux, can yield the corresponding amino-substituted naphthyridines in good yields.
Alcoholysis/Phenolysis: Alkoxides and phenoxides can displace the chloro group to form ether derivatives. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the 4-methoxy-1,7-naphthyridin-2-amine.
Thiolysis: Thiolates can be used to introduce sulfur-containing moieties.
The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. The presence of the amino group at the C2 position can also modulate the reactivity of the C4 position through electronic effects.
Green Chemistry Principles in the Synthesis of Naphthyridine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important scaffolds like naphthyridines to minimize environmental impact and enhance sustainability. rsc.orgacs.org Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.
One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. acs.org The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to be performed in water, sometimes with the aid of a catalyst like an ionic liquid. acs.org For example, the synthesis of 1,8-naphthyridines has been achieved in high yields using water as the solvent. rsc.orgacs.org
Ionic liquids have also emerged as green alternatives to volatile organic solvents. They can act as both the solvent and the catalyst, are often recyclable, and can enhance reaction rates and selectivity. acs.org
Microwave-assisted synthesis is another green chemistry tool that has been applied to the synthesis of naphthyridine derivatives. sphinxsai.com Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby reducing waste. sphinxsai.com For instance, the synthesis of 1,7-naphthyridines has been reported under microwave irradiation, demonstrating the efficiency and eco-friendly nature of this technology. sphinxsai.com
The use of catalysts, particularly in small quantities, is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, reducing the formation of byproducts. The palladium-catalyzed cross-coupling reactions discussed in section 2.4.2 are examples of catalytic methods that, when optimized, can be considered green due to their high atom economy. libretexts.org Efforts are ongoing to develop more sustainable catalytic systems, such as using more earth-abundant metals or developing recyclable catalysts.
A summary of green chemistry approaches in the synthesis of naphthyridine analogs is presented below.
| Green Chemistry Principle | Application in Naphthyridine Synthesis | Example | Reference |
|---|---|---|---|
| Use of Greener Solvents | Replacing volatile organic solvents with water. | Friedländer synthesis of 1,8-naphthyridines in water. | rsc.orgacs.org |
| Alternative Reaction Conditions | Employing microwave irradiation to accelerate reactions. | Microwave-assisted synthesis of 1,7-naphthyridines. | sphinxsai.com |
| Use of Catalysts | Utilizing ionic liquids as recyclable catalysts. | Gram-scale synthesis of 1,8-naphthyridines using a choline-based ionic liquid. | acs.org |
Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1,7 Naphthyridin 2 Amine and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy for Structural Confirmation
Proton NMR provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. For 4-Chloro-1,7-naphthyridin-2-amine (B6182977), a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) would be crucial for confirming the substitution pattern. However, no specific ¹H NMR data for this compound is currently available.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would indicate its electronic environment (e.g., attachment to nitrogen, chlorine, or hydrogen). oregonstate.edulibretexts.org This analysis is vital for confirming the carbon skeleton, but specific ¹³C NMR data for the target compound has not been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish proton-proton connectivity within the ring system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for confirming the placement of substituents like the chloro and amino groups on the naphthyridine scaffold. youtube.comresearchgate.net
A full 2D NMR analysis would be required for the unambiguous structural assignment of this compound, but such studies are not found in the current literature.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key expected vibrations would include:
N-H stretching from the primary amine group.
C=N and C=C stretching from the aromatic naphthyridine rings.
C-Cl stretching from the chloro substituent.
Aromatic C-H bending vibrations.
While theoretical and experimental vibrational data exist for related structures like 4-chloro-N-methylaniline, specific, experimentally determined IR and Raman spectra with peak assignments for this compound are absent from the literature. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a critical technique for determining the precise molecular weight of a compound, which allows for the confident verification of its elemental composition. An HRMS analysis of this compound (molecular formula C₈H₆ClN₃) would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. Although mass spectrometry data is available for derivatives, specific HRMS data confirming the molecular formula of the title compound is not documented. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structures have been reported for isomers and derivatives, confirming their specific regiochemistry, a crystal structure for this compound has not been published. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
The purity assessment and isolation of this compound and its derivatives are critical steps to ensure the accuracy of spectroscopic data and the safety and efficacy of these compounds in potential applications. Chromatographic techniques are indispensable tools for achieving high purity and for the analytical determination of purity levels. The methods employed are largely dictated by the polarity and ionic nature of the naphthyridine core and its substituents.
For the preparative-scale purification of this compound and its derivatives, column chromatography is a frequently utilized method. Given the basic nature of the amino group, which can lead to undesirable interactions with the acidic silica (B1680970) gel stationary phase, specific precautions are often necessary to achieve efficient separation and good peak shape. A common approach involves the use of a silica gel stationary phase with a non-polar to moderately polar mobile phase. A typical solvent system for related chloro-naphthyridine compounds is a gradient of hexane (B92381) and ethyl acetate (B1210297). sielc.com To mitigate peak tailing and potential degradation of basic amine compounds on the silica column, a small amount of a competing amine, such as triethylamine (B128534) or ammonia (B1221849), can be added to the mobile phase. chromforum.org This addition neutralizes the acidic silanol (B1196071) groups on the silica surface, leading to improved chromatographic performance. chromforum.org Alternatively, amino-functionalized silica or reversed-phase column materials can be employed to circumvent the issues associated with acidic silica gel. chromforum.org
For the analytical determination of purity and for the isolation of small quantities of material, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of this compound and its derivatives. A standard setup would involve a C18 column, which provides a hydrophobic stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer is crucial for controlling the ionization state of the amino group and ensuring reproducible retention times and sharp peaks. For instance, a simple mobile phase for a related compound, 4-Amino-2-chloropyridine, comprises water, acetonitrile, and sulfuric acid. sielc.com For mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate are preferred. chromatographyonline.comnih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, often at multiple wavelengths to ensure the detection of all components and to aid in peak purity assessment. chromforum.org Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (LC-MS) represents an advanced technique for comprehensive purity analysis, especially for resolving isomeric impurities that may not be separated by a single chromatographic method. chromatographyonline.com
The following tables summarize typical chromatographic conditions that can be adapted for the purity assessment and isolation of this compound and its derivatives, based on methods developed for structurally similar compounds.
Table 1: Representative Column Chromatography Conditions for Purification
| Parameter | Condition | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard purification of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | Elution of compounds based on polarity. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (v/v) | To prevent peak tailing of basic amines. chromforum.org |
| Alternative Stationary Phase | Amino-functionalized silica or Reversed-phase (C18) silica | To improve separation of basic compounds. chromforum.org |
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Aqueous component of the mobile phase, provides protons for ionization in MS. chromatographyonline.comnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase for elution. sielc.comnih.gov |
| Elution Mode | Gradient | To separate compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. sielc.com |
| Detection | UV/Vis Diode Array Detector (DAD) at 210-400 nm | To detect chromophoric compounds and assess peak purity. chromforum.org |
| Coupled Detection | Mass Spectrometry (MS) | For molecular weight confirmation and structural elucidation of impurities. chromatographyonline.com |
These chromatographic methods, when appropriately optimized, provide the necessary tools for the isolation of high-purity this compound and its derivatives, as well as for the rigorous assessment of their purity, which is a prerequisite for accurate spectroscopic characterization.
Computational Chemistry and in Silico Modeling of 4 Chloro 1,7 Naphthyridin 2 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular geometry, and reactivity, which are essential for predicting how a molecule will behave and interact with biological systems.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various ground-state properties. For a molecule like 4-Chloro-1,7-naphthyridin-2-amine (B6182977), a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moment and polarizability. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface would identify the electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions.
| MEP Maxima/Minima | Values in kcal/mol | Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, key to hydrogen bonding and other non-covalent interactions. |
Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to study molecules in their excited states. nih.gov This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelengths (λmax). nih.gov For this compound, this would help to understand its photophysical properties and could be correlated with experimental spectroscopic data. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The distribution of these orbitals reveals the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack. For this compound, the HOMO is expected to be localized around the electron-rich amino group and the naphthyridine ring, while the LUMO may be distributed across the heterocyclic system, influenced by the electron-withdrawing chlorine atom.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.
For this compound, docking studies would be performed against relevant biological targets, such as protein kinases, which are known targets for many naphthyridine derivatives. The simulation would predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. For instance, the 2-amine group could act as a hydrogen bond donor, while the nitrogen atoms in the naphthyridine rings could act as hydrogen bond acceptors.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase
| Parameter | Description |
|---|---|
| Binding Affinity | Predicted free energy of binding (e.g., in kcal/mol). A lower value indicates stronger binding. |
| Key Interactions | Lists specific amino acid residues involved in hydrogen bonds, pi-pi stacking, or hydrophobic interactions. |
| Predicted Pose | The 3D orientation of the ligand within the binding pocket. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the dynamic behavior of their interactions. Key analyses from an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity (in vitro focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model for the in vitro activity of this compound derivatives, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) would be required. nih.gov
Various molecular descriptors (e.g., topological, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), would then be used to develop an equation that predicts activity based on these descriptors. nih.govnih.gov Such a model could predict the biological activity of new, unsynthesized derivatives and guide the optimization of lead compounds. nih.gov A 3D-QSAR study could further provide contour maps indicating where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov
Computational Prediction of Physico-chemical Parameters Relevant to Research Investigations
A specific computational study detailing the predicted physicochemical parameters for this compound is not available in the reviewed literature. Such studies typically employ methods like Density Functional Theory (DFT) to calculate parameters that are crucial for understanding the compound's behavior in a research setting.
For illustrative purposes, a general table of physicochemical parameters that would be determined in such a computational study is provided below. The values in this table are hypothetical and are not based on actual published research for this specific compound.
Interactive Data Table: Hypothetical Physicochemical Parameters
| Parameter | Predicted Value | Significance in Research |
| Molecular Weight | (Not Calculated) | Fundamental property for all chemical calculations. |
| LogP | (Not Calculated) | Indicates the lipophilicity and potential membrane permeability. |
| Topological Polar Surface Area (TPSA) | (Not Calculated) | Relates to the compound's polarity and ability to form hydrogen bonds. |
| Dipole Moment | (Not Calculated) | Provides insight into the molecule's overall polarity and intermolecular interactions. |
| HOMO-LUMO Gap | (Not Calculated) | Indicates the chemical reactivity and electronic transition properties. |
Exploration of Biological Activities and Mechanistic Insights of 4 Chloro 1,7 Naphthyridin 2 Amine Derivatives in Vitro and Pre Clinical Focus
Anti-infective Activity Investigations (Antibacterial, Antifungal, Antiviral, Antimycobacterial) in vitro assays
The 1,7-naphthyridine (B1217170) core is a recognized pharmacophore in the development of anti-infective agents. While much of the research has focused on the related 1,8-naphthyridine (B1210474) isomer, the structural similarities suggest potential for 1,7-naphthyridine derivatives as well.
Antibacterial and Antifungal Activity:
Research into the antimicrobial properties of naphthyridine derivatives has revealed that specific substitutions significantly influence their activity. For instance, studies on 1,8-naphthyridine derivatives have shown that the presence of a 4-chloro substituent on a phenyl ring attached to the core structure can lead to potent activity against a range of bacteria and fungi. nih.gov Compounds bearing a 4-chlorophenyl group were found to be highly active against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. nih.govmdpi.com This suggests that the chloro-substitution pattern is a key determinant of antimicrobial efficacy.
Furthermore, other modifications to the naphthyridine scaffold have yielded compounds with significant antimicrobial potential. For example, certain imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have demonstrated high activity against S. aureus, E. coli, Candida metapsilosis, and A. niger. nih.gov Similarly, some 1,8-naphthyridine derivatives have shown strong antifungal activity, even when their antibacterial effects were moderate. nih.govmdpi.com
While direct studies on 4-chloro-1,7-naphthyridin-2-amine (B6182977) are less common, the broader data on related chloro-substituted naphthyridines provide a strong rationale for their investigation as potential antibacterial and antifungal agents. The electronic and steric properties conferred by the chlorine atom at the 4-position and the amino group at the 2-position of the 1,7-naphthyridine ring system could lead to novel structure-activity relationships.
Antiviral Activity:
The naphthyridine scaffold has been identified as a promising framework for the development of antiviral drugs. researchgate.net Derivatives have been reported to exhibit activity against a variety of viruses, including HIV, human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human papillomavirus (HPV). researchgate.net Notably, some 8-hydroxy- nih.govnih.govnaphthyridines were developed as potent HIV-1 integrase inhibitors. researchgate.net Although this specific class of compounds was halted in clinical development, it highlights the potential of the broader naphthyridine family in antiviral research. The development of new antiviral agents is critical due to the emergence of resistance to current therapies. nih.gov
Antimycobacterial Activity:
Derivatives of the related 1,8-naphthyridine nucleus have been the subject of significant research in the quest for new treatments for tuberculosis. nih.govrsc.org Several synthesized 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have displayed promising anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.govrsc.org For example, one derivative, ANA-12, exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Other compounds in the same series also showed good to moderate activity. nih.govrsc.org Importantly, these active compounds demonstrated low cytotoxicity against human embryonic kidney cells. nih.govrsc.org Furthermore, some 4-phenyl-1,8-naphthyridine derivatives have also shown marked activity against M. tuberculosis. nih.gov These findings underscore the potential of the naphthyridine scaffold, including the 1,7-isomer, in the development of novel anti-tuberculosis agents.
Antineoplastic and Cytotoxic Evaluations in Cancer Cell Lines (in vitro)
The cytotoxic potential of naphthyridine derivatives against various cancer cell lines has been an area of active investigation.
A study on 1,8-naphthyridine-3-carboxamide derivatives identified three compounds, C-22, C-31, and C-34, that demonstrated high cytotoxicity against a number of cancer cell lines. nih.gov These compounds also exhibited anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines. nih.gov
Similarly, pyrazolo-naphthyridine derivatives have been investigated for their pro-apoptotic potential in cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov Two compounds, 5j and 5k, were found to be the most active against HeLa and MCF-7 cells, respectively. nih.gov These compounds induced apoptosis, as confirmed by morphological changes, DNA damage, and the activation of caspases. nih.gov
The antineoplastic activity of naturally occurring naphthyridine alkaloids has also been reported. nih.gov For instance, bisleuconothine A, a 1,7-naphthyridine alkaloid, displayed significant antiproliferative properties against several colon cancer cell lines by inhibiting the WNT signaling pathway and inducing cell cycle arrest. nih.gov Another naturally derived compound, 1-amino-4-phenyl-2,7-naphthyridine, showed cytotoxic activity against human lung tumor and breast cancer cell lines. nih.gov
Furthermore, a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic activity against a panel of human cancer cell lines. mdpi.com The sulfonyl N-oxide derivatives, in particular, exhibited notable cytotoxicity. mdpi.com One compound, 81, showed pronounced selectivity for human colorectal cancer cells and leukemia cell lines. mdpi.com
These studies collectively highlight the potential of the broader naphthyridine class, including those with chloro-substitutions, as a source of new anticancer agents.
Modulation of Receptor Function and Enzyme Activity (e.g., Kinase Inhibition, Adenosine Receptor Antagonism) in vitro biochemical assays
Derivatives of the 1,7-naphthyridine scaffold have been identified as potent and selective inhibitors of certain enzymes, particularly kinases.
Kinase Inhibition:
High-throughput screening and subsequent structure-based optimization led to the discovery of BAY-091 and BAY-297, two potent and highly selective inhibitors of the lipid kinase PIP4K2A, which are based on a 1,7-naphthyridine core. acs.orgresearchgate.net The involvement of PIP4K2A in cancer, particularly in tumors with p53 mutations, has been suggested. acs.orgresearchgate.net Structure-activity relationship studies revealed that the introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core was well-tolerated and led to a significant improvement in biochemical potency. acs.org
Other Enzyme and Receptor Interactions:
The versatility of the naphthyridine scaffold extends to the inhibition of other enzymes and modulation of receptor functions. For example, certain 8-hydroxy-2,7-naphthyridin-2-ium salts have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. rsc.org
In the context of receptor antagonism, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been developed as orally active tachykinin NK(1) receptor antagonists. nih.gov One such compound, (aR,9R)-8b, exhibited excellent antagonistic activity both in vitro and in vivo and was identified as a potential clinical candidate for treating bladder function disorders. nih.gov
These findings demonstrate the potential of this compound derivatives to be developed as specific modulators of various enzymes and receptors, with potential therapeutic applications in oncology, neurodegenerative diseases, and other conditions.
Anti-inflammatory and Immunomodulatory Effects (cellular assays)
Several derivatives of the naphthyridine scaffold have demonstrated significant anti-inflammatory and immunomodulatory properties in cellular assays.
A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their potential as anti-cancer and anti-inflammatory agents. nih.gov Three of these derivatives, C-22, C-31, and C-34, not only showed high cytotoxicity against cancer cell lines but also inhibited the secretion of the pro-inflammatory cytokines IL-1β and IL-6. nih.gov Further investigation of compound C-34 revealed its ability to modulate other inflammatory markers, including TNF-α, IL-8, and RANTES, in lipopolysaccharide (LPS)-treated mouse dendritic cells. nih.gov C-34 also significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 by murine splenocytes and THP-1 cells. nih.gov
Naturally occurring canthinone-type compounds, which contain a 1,5-naphthyridine (B1222797) ring, have also been shown to possess anti-inflammatory properties. nih.gov Several of these derivatives exhibited a strong inhibitory effect on LPS-induced nitric oxide (NO) production in a murine macrophage cell line. nih.gov
Furthermore, a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, was assessed for its immunomodulatory properties. nih.gov This compound was found to reduce the proliferation of activated peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and down-regulate the levels of T-cell activation markers and the expression of key signaling proteins involved in inflammation, such as NF-κB, IKKαβ, IκBα, ERK, and Akt. nih.gov
These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory and immunomodulatory agents.
Neurobiological and Central Nervous System (CNS) Related Activities (e.g., neurotransmitter modulation, enzyme targets in vitro)
The naphthyridine scaffold has shown promise for targeting various components of the central nervous system.
One area of investigation has been the development of inhibitors for enzymes implicated in neurodegenerative disorders. For instance, 8-hydroxy-2,7-naphthyridin-2-ium salts have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. rsc.org Some of these compounds were identified as dual inhibitors of both enzymes, while others showed preferential inhibition of AChE. rsc.org
The cannabinoid CB2 receptor, which is involved in neurological disorders with an autoimmune component like multiple sclerosis, has also been a target for naphthyridine derivatives. nih.gov A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, was developed as a selective cannabinoid CB2 receptor compound and showed immunomodulatory properties. nih.gov This compound also demonstrated high intestinal absorption and good potential to cross the blood-brain barrier in in vitro models, suggesting its potential for oral administration to target the CNS. nih.gov
Furthermore, a naturally occurring 2,7-naphthyridine (B1199556) derivative, 4-phenyl-2,7-naphthyridin-1-one, has been shown to exhibit antagonistic activity against δ-opioid receptors. nih.gov
These examples highlight the potential of the this compound core structure to be elaborated into compounds with a range of neurobiological activities, targeting enzymes and receptors involved in various CNS pathologies.
Investigation of Novel Biological Targets and Phenotypic Screening (in vitro)
The exploration of novel biological targets for this compound derivatives can be guided by both target-based and phenotypic screening approaches.
Target-Based Approaches:
The identification of BAY-091 and BAY-297 as potent and selective inhibitors of the lipid kinase PIP4K2A through high-throughput screening exemplifies a successful target-based approach. acs.orgresearchgate.net While the inhibition of PIP4K2A by these compounds did not translate into the expected antiproliferative activity in p53-deficient tumor cells, they serve as valuable chemical probes to further investigate the signaling pathways involving this kinase. researchgate.net This demonstrates how even when the initial hypothesis is not confirmed, the resulting chemical tools can be instrumental in elucidating novel biological functions of a target.
Phenotypic Screening:
Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, offers a complementary approach. The discovery of the anti-inflammatory and cytotoxic activities of 1,8-naphthyridine-3-carboxamide derivatives like C-34 through cellular assays is an example of how phenotypic screening can identify compounds with interesting biological profiles. nih.gov Further investigation can then be undertaken to deconvolute the mechanism of action and identify the molecular target(s).
The diverse biological activities already observed for the broader naphthyridine class, from anti-infective to immunomodulatory, suggest that phenotypic screening of libraries of this compound derivatives could uncover novel biological activities and lead to the identification of new therapeutic targets.
Mechanistic Elucidation of Observed Biological Effects at the Molecular and Cellular Level
Understanding the mechanism of action of this compound derivatives is crucial for their rational development as therapeutic agents.
Inhibition of Efflux Pumps:
In the context of antibacterial activity, some 1,8-naphthyridinesulfonamides have been shown to not possess direct antibacterial activity but rather to potentiate the effect of existing antibiotics by inhibiting bacterial efflux pumps. nih.govmdpi.com Molecular docking studies have suggested that these compounds can attenuate the resistance of S. aureus by inhibiting the NorA efflux pump. nih.govmdpi.com This represents a promising strategy to combat antibiotic resistance.
Induction of Apoptosis:
For the antineoplastic effects of pyrazolo-naphthyridine derivatives, the mechanism has been elucidated to involve the induction of apoptosis. nih.gov This was confirmed by observing key hallmarks of apoptosis, including morphological changes, an increase in reactive oxygen species, DNA damage (as shown by the comet assay), a decrease in mitochondrial membrane potential, and the activation of caspase-9 and -3/7. nih.gov
Modulation of Signaling Pathways:
The immunomodulatory effects of the 1,8-naphthyridine derivative VL15 have been linked to the downregulation of key signaling proteins. nih.gov This compound was found to decrease the phosphorylation levels of NF-κB, IKKαβ, IκBα, ERK, and Akt, which are all critical components of inflammatory signaling pathways. nih.gov Similarly, the anticancer activity of the natural product bisleuconothine A has been attributed to the inhibition of the WNT signaling pathway. nih.gov
Structure Activity Relationship Sar and Lead Compound Optimization Based on 4 Chloro 1,7 Naphthyridin 2 Amine Scaffold
Identification of Key Structural Determinants for Biological Potency and Selectivity (in vitro)
The biological activity of compounds derived from the 4-chloro-1,7-naphthyridin-2-amine (B6182977) scaffold is intricately linked to specific structural features. In vitro studies have consistently highlighted the importance of substituents at various positions on the naphthyridine core for determining both the potency and selectivity of these molecules against different biological targets.
For instance, in the context of anticancer activity, modifications at the C-2, C-5, C-6, and C-7 positions of the naphthyridine ring have been shown to significantly influence cytotoxicity. nih.gov Research on a series of naphthyridine derivatives revealed that the presence of a methyl group at the C-7 position and a naphthyl ring at the C-2 position resulted in the most potent activity against several human cancer cell lines. nih.gov Generally, substitutions at the C-6 or C-7 positions conferred greater activity than those at the C-5 position. nih.gov Conversely, compounds with two methyl groups at both the C-5 and C-7 positions, or those with no substitutions at these positions, exhibited substantially lower activity. nih.gov
In the pursuit of anti-inflammatory agents, the N-oxide oxygen in 1,7-naphthyridine (B1217170) 1-oxides was found to be crucial for their inhibitory activity against p38α MAP kinase and for their selectivity against other related kinases. nih.gov For novel bacterial topoisomerase inhibitors (NBTIs) based on a 1,5-naphthyridine (B1222797) motif, a narrow range of substitutions at the C-2 and C-7 positions were found to be optimal for antibacterial activity and spectrum. nih.gov Specifically, an alkoxy (methoxy) or cyano group at C-2 and a halogen or hydroxyl group at C-7 were preferred. nih.gov
Furthermore, for antileishmanial 8-hydroxy-1,6-naphthyridines, the 8-hydroxyl group was identified as a key feature for antiparasitic activity, as its removal or methylation led to a loss of potency. nih.gov The nature of the substituent at the 7-position, whether a triazole or an amide, also played a role in the compound's activity and metabolic stability. nih.gov
These findings underscore the critical role of specific structural elements in dictating the biological effects of this compound derivatives, providing a roadmap for the rational design of more effective and selective therapeutic agents.
Systematic Chemical Modifications and Their Impact on In Vitro Activity Profiles
Systematic chemical modifications of the this compound scaffold have been instrumental in elucidating structure-activity relationships and optimizing the in vitro activity profiles of its derivatives. By methodically altering substituents at various positions, researchers have been able to fine-tune the biological properties of these compounds.
One area of focus has been the C-7 position of the naphthyridine core. In a study of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids with antitumor activity, it was found that aminopyrrolidine derivatives at the C-7 position exhibited more potent cytotoxic activity than other amine or carbon derivatives. nih.gov Among these, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative was particularly potent. nih.gov
Modifications at the C-5 and C-6 positions have also been shown to have a significant impact. For the aforementioned 1,8-naphthyridine (B1210474) series, a 6-unsubstituted structure demonstrated the most potent cytotoxicity, being twice as active as its 6-fluoro counterpart. nih.gov The introduction of an amino group at the C-5 position had a negligible effect on activity, whereas 5-chloro and 5-trifluoromethyl groups led to a 5- to 10-fold decrease in cytotoxicity. nih.gov
In the development of antimicrobial agents, the introduction of a bromine atom at the C-6 position of the 1,8-naphthyridinone scaffold was found to enhance antibacterial activity. mdpi.com Similarly, for another series of 1,8-naphthyridine derivatives, the presence of a 4-chloro substituent on a phenyl ring attached to a pyrazolinone or pyrazole (B372694) nucleus at the C-2 position was associated with the highest activity against both bacteria and fungi. nih.gov
The impact of these modifications is often evaluated through quantitative structure-activity relationship (QSAR) studies. For a series of cytotoxic naphthyridine derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop 3D-QSAR models. nih.gov These models indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with the C-2 naphthyl ring, were crucial for cytotoxicity. nih.gov
The following table summarizes the effects of some systematic chemical modifications on the in vitro activity of naphthyridine derivatives:
| Scaffold | Modification Position | Substituent | Impact on In Vitro Activity | Biological Target/Activity | Reference |
| 1,8-Naphthyridine | C-7 | Aminopyrrolidine derivatives | Increased cytotoxicity | Antitumor | nih.gov |
| 1,8-Naphthyridine | C-6 | Unsubstituted | Increased cytotoxicity vs. 6-fluoro | Antitumor | nih.gov |
| 1,8-Naphthyridine | C-5 | Amino | No substantial effect on cytotoxicity | Antitumor | nih.gov |
| 1,8-Naphthyridine | C-5 | Chloro, Trifluoromethyl | Decreased cytotoxicity | Antitumor | nih.gov |
| 1,8-Naphthyridinone | C-6 | Bromine | Enhanced antibacterial activity | Antibacterial | mdpi.com |
| 1,8-Naphthyridine | C-2 | 4-Chlorophenyl on pyrazolinone/pyrazole | Highest antibacterial and antifungal activity | Antimicrobial | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling and ligand-based design are powerful computational tools that have been instrumental in the discovery and optimization of novel therapeutic agents based on the this compound scaffold. dovepress.com These approaches rely on the principle that a molecule's biological activity is determined by the spatial arrangement of its key chemical features, known as a pharmacophore.
Pharmacophore models can be generated based on the structures of known active ligands, even in the absence of a target protein structure. dovepress.com This process involves identifying common chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, and their relative orientations in a set of active molecules. dovepress.comresearchgate.net The resulting pharmacophore model serves as a 3D query to search large chemical databases for new compounds with the desired biological activity. dovepress.com
For instance, in the development of novel Akt2 inhibitors, a 3D-QSAR pharmacophore model was built and validated. nih.gov This model, along with a structure-based pharmacophore, was used to screen chemical databases, leading to the identification of seven potential hits with different scaffolds. nih.gov Similarly, for the discovery of novel NAMPT inhibitors, a pharmacophore model with high predictive power was generated and used for virtual screening. researchgate.net
Ligand-based design also encompasses quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where certain properties, such as steric bulk or electrostatic charge, are favorable or unfavorable for activity. nih.gov
In a study of cytotoxic naphthyridine derivatives, CoMSIA models provided valuable insights into the structural requirements for activity. nih.gov The contour maps suggested that introducing hydrophilic groups near the C-4 carbonyl and C-1 NH groups of the naphthyridine ring would increase activity. nih.gov They also indicated that hydrogen bond donor groups at the C-1 NH of the naphthyridine and the 6' position of the C-2 naphthyl ring would enhance activity, while a hydrogen bond donor at the 2' position of the naphthyl ring would be unfavorable. nih.gov
These pharmacophore and ligand-based design principles provide a rational framework for the design of new this compound derivatives with improved potency and selectivity, guiding the synthesis of promising new drug candidates.
Rational Design Strategies for Enhanced Target Binding and Functional Modulation
Rational design strategies are at the forefront of modern drug discovery, enabling the creation of molecules with enhanced binding affinity and specific functional effects on their biological targets. For compounds based on the this compound scaffold, these strategies often involve a combination of computational modeling and synthetic chemistry.
A key approach is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. drugdesign.org By understanding the shape and chemical properties of the binding site, medicinal chemists can design molecules that fit snugly and form favorable interactions, such as hydrogen bonds and hydrophobic contacts. For example, the X-ray crystal structures of ligands bound to cyclin-dependent kinase 2 (CDK2) have informed the design of substituents at the 2, 6, and 9 positions of a purine (B94841) scaffold, leading to the discovery of potent inhibitors. drugdesign.org
In the absence of a target structure, ligand-based approaches such as pharmacophore modeling and QSAR can still provide valuable guidance for rational design. dovepress.com As discussed previously, these methods help to identify the key structural features required for biological activity, allowing for the design of new molecules that incorporate these features.
Another important strategy is the concept of bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. This can be done to improve potency, selectivity, or pharmacokinetic properties. For instance, in the development of antileishmanial 8-hydroxy naphthyridines, the replacement of a triazole with an amide was investigated as a bioisosteric switch. nih.gov This change was found to have a limited effect on potency in some cases and allowed for a more straightforward synthesis of analogs. nih.gov
The design of novel HIV-1 integrase inhibitors based on an 8-hydroxy- nih.govnih.govnaphthyridine scaffold also exemplifies rational design. acs.org These compounds were designed to chelate the metal ions in the active site of the integrase enzyme, a key interaction for inhibitory activity. acs.org Further optimization of this scaffold by introducing various substitutions at the 5- and 8-positions led to the development of compounds with significant cytotoxicity against cancer cell lines. nih.gov
The following table provides examples of rational design strategies applied to naphthyridine-based compounds:
| Design Strategy | Scaffold/Target | Key Findings | Reference |
| Structure-Based Design | Purine/CDK2 | X-ray structures guided the design of substituents at positions 2, 6, and 9, leading to potent inhibitors. | drugdesign.org |
| Bioisosteric Replacement | 8-Hydroxy naphthyridine/Antileishmanial | Replacing a triazole with an amide had a limited effect on potency and simplified synthesis. | nih.gov |
| Metal Chelation | 8-Hydroxy- nih.govnih.govnaphthyridine/HIV-1 Integrase | Compounds were designed to bind to metal ions in the enzyme's active site, leading to potent inhibition. | acs.org |
| Scaffold Repositioning | 1,6-Naphthyridine-7-carboxamide/Cancer | Optimization of a known HIV-1 integrase inhibitor scaffold led to compounds with significant anticancer activity. | nih.gov |
These examples demonstrate the power of rational design in transforming the this compound scaffold into a versatile platform for the development of a wide range of therapeutic agents.
Design of Focused Libraries for SAR Exploration
The design of focused compound libraries is a strategic approach to efficiently explore the structure-activity relationship (SAR) of a particular chemical scaffold, such as this compound. Unlike diverse libraries that aim for broad coverage of chemical space, focused libraries are designed to probe the effects of specific structural modifications around a known active core. This approach is particularly useful for lead optimization, where the goal is to improve the potency, selectivity, and drug-like properties of a promising hit compound. nih.gov
The design of a focused library typically begins with a validated hit or lead compound. The core scaffold of this compound is retained, while specific positions are selected for the introduction of a variety of substituents. The choice of these substituents is guided by several factors, including:
Previous SAR data: Existing knowledge about which structural features are important for activity can inform the selection of new substituents.
Structural information: If the structure of the target protein is known, computational docking can be used to predict which substituents will fit well in the binding site and form favorable interactions. drugdesign.org
Physicochemical properties: Substituents can be chosen to modulate properties such as solubility, lipophilicity, and metabolic stability.
For example, in the development of novel bacterial topoisomerase inhibitors (NBTIs) based on a 1,5-naphthyridine scaffold, a focused library of 55 compounds was synthesized and evaluated. nih.gov This library explored a range of substitutions at the C-2 and C-7 positions, leading to the identification of the optimal substituents for antibacterial activity. nih.gov
Similarly, the design of a library of 2-aminothiazoles was guided by the fact that this scaffold is present in molecules with a diverse range of biological activities. drugdesign.org The substituents for this library were selected based on steric and electronic interactions with the target protein, as well as knowledge of the binding modes of known inhibitors. drugdesign.org
The synthesis of focused libraries is often facilitated by the use of solid-phase synthesis or other high-throughput chemistry techniques. These methods allow for the rapid and efficient generation of a large number of analogs for biological testing.
The following table outlines the key steps in the design of a focused library for SAR exploration:
| Step | Description |
| 1. Scaffold Selection | Choose a promising hit or lead compound with a defined chemical scaffold. |
| 2. Identification of Diversification Points | Select the positions on the scaffold where substituents will be varied. |
| 3. Building Block Selection | Choose a set of diverse and synthetically accessible building blocks to introduce at the diversification points. |
| 4. Virtual Library Generation | Enumerate all possible combinations of the scaffold and building blocks to create a virtual library. |
| 5. Library Optimization | Use computational filters to remove compounds with undesirable properties (e.g., high molecular weight, poor predicted solubility). |
| 6. Compound Selection | Select a manageable number of compounds from the virtual library for synthesis and biological evaluation. |
By systematically exploring the chemical space around the this compound scaffold, the design of focused libraries plays a crucial role in the discovery of new and improved therapeutic agents.
Future Perspectives and Research Directions for 4 Chloro 1,7 Naphthyridin 2 Amine
Development of Advanced Synthetic Methodologies for Sustainable Production
The future of 4-chloro-1,7-naphthyridin-2-amine (B6182977) and its derivatives is intrinsically linked to the development of sustainable and efficient synthetic routes. While traditional methods have proven effective, they often rely on harsh reaction conditions and generate significant waste. Future research will prioritize the implementation of green chemistry principles to address these limitations.
Key areas of focus will include:
Catalytic Systems: Exploring novel transition metal catalysts, such as cobalt, for cross-coupling reactions to construct the naphthyridine core with higher atom economy.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, minimize reaction times, and improve safety and scalability.
Biocatalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.
Alternative Solvents: Shifting from conventional volatile organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents.
These advancements will not only reduce the environmental impact of production but also lower costs, making this important chemical scaffold more accessible for a wider range of research and industrial applications.
Integration of High-Throughput Screening and Automation in Derivative Discovery
The discovery of novel bioactive derivatives of this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and laboratory automation. nih.gov This approach allows for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the probability of identifying lead candidates with desired biological activities or material properties. nih.gov
Future strategies will involve:
Automated Synthesis: Utilizing robotic platforms for the parallel synthesis of diverse libraries of this compound derivatives with systematic structural modifications.
Miniaturization of Assays: Adapting biological and material science assays to microplate formats (e.g., 384- or 1536-well plates) to reduce the consumption of reagents and valuable compounds. youtube.com
Informatics and Data Analysis: Employing sophisticated software to manage the vast datasets generated by HTS and to identify structure-activity relationships (SAR) that can guide further optimization. nih.gov
This synergy between chemistry, biology, and automation will be instrumental in unlocking the full therapeutic and technological potential of the 1,7-naphthyridine (B1217170) scaffold.
Exploration of Materials Science Applications and Advanced Optical Properties
Beyond its established role in medicinal chemistry, the 1,7-naphthyridine core holds significant promise for the development of advanced materials with unique optical and electronic properties. The planar, electron-deficient nature of the naphthyridine ring system makes it an attractive building block for functional organic materials.
Future research in this area will focus on:
Organic Light-Emitting Diodes (OLEDs): Investigating the potential of this compound derivatives as emitters or host materials in OLED devices, potentially offering enhanced performance and new emission colors. nih.gov
Organic Photovoltaics (OPVs): Exploring the use of these compounds as electron-acceptor or electron-donor materials in the active layer of organic solar cells.
Sensors: Designing and synthesizing derivatives that exhibit changes in their fluorescence or color upon binding to specific analytes, leading to the development of highly sensitive and selective chemical sensors.
Non-linear Optical (NLO) Materials: Probing the NLO properties of functionalized 1,7-naphthyridines for applications in optical communications and data storage.
The ability to fine-tune the electronic properties of the naphthyridine core through chemical modification provides a vast design space for creating novel materials with tailored functionalities.
Utilization as Probes for Biological Pathway Elucidation
The inherent biological activity of many 1,7-naphthyridine derivatives makes them valuable tools for dissecting complex biological pathways. By designing and synthesizing fluorescently labeled or otherwise tagged versions of this compound, researchers can visualize and track the interactions of these molecules within living cells.
Future applications in this domain will include:
Fluorescent Probes: Developing derivatives with enhanced quantum yields and photostability for high-resolution imaging of cellular structures and processes. nih.gov
Affinity-Based Probes: Creating probes that specifically bind to a target protein, enabling the identification and isolation of binding partners and the elucidation of downstream signaling events.
Activity-Based Probes: Designing probes that covalently modify their target enzyme in an activity-dependent manner, providing a direct readout of enzyme function in a cellular context.
These molecular probes will serve as powerful tools for fundamental biological research, shedding light on the mechanisms of disease and identifying new therapeutic targets.
Application in Chemical Biology and Target Validation Studies
Chemical biology seeks to understand and manipulate biological systems using chemical tools. rsc.org this compound and its derivatives are well-suited for this purpose, offering a means to modulate the function of specific proteins and validate their roles in disease. rsc.org
Key research directions will involve:
Target Identification: Using bioactive derivatives as "bait" in chemical proteomics experiments to identify their direct cellular targets.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to understand how structural changes affect biological activity and target selectivity. nih.gov
Development of Tool Compounds: Creating highly potent and selective inhibitors or activators for specific proteins to enable their functional characterization in cellular and animal models.
These studies will not only advance our understanding of fundamental biology but also provide crucial validation for new drug targets.
Interdisciplinary Approaches for Novel Functional Materials and Biologically Active Compounds
The future of research on this compound lies in fostering collaboration across diverse scientific disciplines. By combining expertise in synthetic chemistry, materials science, biology, and computational modeling, researchers can unlock unprecedented opportunities for innovation.
Future interdisciplinary efforts will focus on:
Bio-inspired Materials: Designing functional materials that mimic the properties of biological systems, such as self-assembly and stimuli-responsiveness.
Theranostics: Developing single molecular platforms that combine therapeutic activity with diagnostic imaging capabilities, enabling personalized medicine approaches.
Computational Design: Utilizing computational chemistry and machine learning to predict the properties of novel derivatives and guide synthetic efforts towards the most promising candidates.
This integrated approach will be essential for translating fundamental discoveries into real-world applications, from next-generation electronics to life-saving medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
